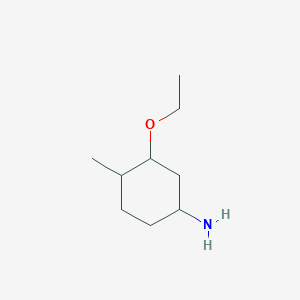
3-Ethoxy-4-methyl-cyclohexylamine
Número de catálogo B8452205
Peso molecular: 157.25 g/mol
Clave InChI: YORNKGLZYFTHGX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US03932503
Procedure details


4 g of N-[4-(β-<2-methoxy-5-methylbenzamido>-ethyl)-benzenesulfonyl]-methyl-urethane (melting point 175° - 177°C) are suspended in 75 ml of dioxane and 1.7 g of 3-ethoxy-4-methyl-cyclohexylamine (boiling at 80°C under a pressure of 10 mm of mercury) obtained by hydrogenation of the nucleus of 3-ethoxy-4-methylaniline at Co2O3 at 260° C and 250 atmospheres H2) are added. The whole is heated for 1 hour to 110°C. Then the N-[4-(β-<2-methoxy-5-methylbenzamido>-ethyl)-benzenesulfonyl]-N'-(3-ethoxy-4-methyl-cyclohexyl)-urea is precipitated by means of water. The cristals melt after recrystallization from methanol at 172°- 174°C.



Identifiers


|
REACTION_CXSMILES
|
CNC(OCC)=O.[CH2:8]([O:10][C:11]1[CH:12]=[C:13]([CH:15]=[CH:16][C:17]=1[CH3:18])[NH2:14])[CH3:9]>O1CCOCC1>[CH2:8]([O:10][CH:11]1[CH:17]([CH3:18])[CH2:16][CH2:15][CH:13]([NH2:14])[CH2:12]1)[CH3:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC=1C=C(N)C=CC1C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CNC(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC1CC(CCC1C)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.7 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
